5-Methoxyquinolin-1-ium-1-olate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1-oxidoquinolin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-6-2-5-9-8(10)4-3-7-11(9)12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEUCNALOFASLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=[N+]2[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methoxyquinolin 1 Ium 1 Olate and Analogues
Precursor Synthesis and Functionalization Strategies
The creation of the core quinoline (B57606) structure and its subsequent modification are foundational to accessing the target compound. This involves carefully planned steps to install the necessary methoxy (B1213986) group and to prepare the nitrogen atom for ylide formation.
N-Alkylation of Quinoline Derivatives
The N-alkylation of the quinoline ring is a critical step, as it introduces the N-substituent and creates the positive charge on the nitrogen atom, a prerequisite for forming the final ylide. This process typically involves the reaction of a quinoline derivative with an alkylating agent.
Studies on quinolin-2(1H)-one and its derivatives have shown that alkylation can result in a mixture of N-alkylated and O-alkylated products. researchgate.net The regioselectivity of this reaction is highly dependent on the substitution pattern of the quinoline ring. For instance, alkylation of quinolin-2(1H)-one derivatives with substituents at the C(6) or C(7) positions typically yields the N-alkylated product as the major component. researchgate.net However, when a substituent is present at the C(8) position, the reaction can exclusively yield the O-alkylated product, suggesting that steric hindrance plays a significant role in directing the outcome. researchgate.net
The mechanism of alkylation is believed to proceed through a nucleophilic enolate intermediate, with theoretical calculations supporting the selective formation of the N-alkylated product under certain conditions. rsc.org The choice of base and solvent, such as potassium carbonate in DMF, is also crucial for the reaction's success. researchgate.net
Table 1: Regioselectivity in the Alkylation of Substituted Quinolin-2(1H)-ones
| Substituent Position | Alkylating Agent | Base/Solvent | Predominant Product | Reference |
|---|---|---|---|---|
| C(6)-OMe, C(7)-OMe | 2-Bromoacetophenone | K₂CO₃ / DMF | N-Alkylation | researchgate.net |
Methoxy-Group Introduction and Manipulation in Quinoline Scaffolds
The methoxy group at the 5-position is a key feature of the target molecule. Its introduction is often accomplished during the synthesis of the quinoline core itself. The Skraup synthesis and its modifications are powerful methods for this purpose, involving the reaction of an appropriately substituted aniline (B41778) with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid. nbinno.comorgsyn.org For 5-methoxyquinoline (B23529), the starting material would be m-anisidine (B1676023) (3-methoxyaniline).
Another approach involves the condensation of anilines with vinyl ethers, which offers a metal-free and efficient route to quinoline derivatives. researchgate.net Post-synthesis modification of the quinoline scaffold is also possible, though introducing a methoxy group onto a pre-formed ring can be more complex. In the biosynthesis of related alkaloids like quinine, it has been shown that the methoxy group is introduced at the stage of the tryptamine (B22526) precursor, highlighting the efficiency of building the molecule with the desired functionality already in place. biorxiv.org
Table 2: Synthetic Methods for Methoxyquinoline Derivatives
| Method | Precursors | Reagents | Product Example | Reference |
|---|---|---|---|---|
| Skraup Reaction | 3-Nitro-4-aminoanisole, Acrolein | H₂SO₄, Arsenic Trioxide | 6-Methoxy-8-nitroquinoline | orgsyn.org |
| Doebner-von Miller | p-Anisidine, Pyruvic acid, Benzaldehyde | Not specified | 6-Methoxy-2-phenylquinoline-4-carboxylic acid | nih.gov |
Formation of Quinolinium Salts as Intermediates
The N-alkylation of a 5-methoxyquinoline derivative directly yields a 5-methoxyquinolinium salt. This salt is the immediate precursor to the desired ylide. The formation of such "onium" salts is a standard and essential step in ylide chemistry. libretexts.org The process is analogous to the quaternization of triphenylphosphine (B44618) with an alkyl halide to form a phosphonium (B103445) salt before deprotonation. libretexts.org
The quinolinium salt is a stable intermediate that isolates the positively charged nitrogen atom, making the adjacent protons on the N-alkyl group (or on the ring itself, depending on the desired ylide) acidic enough for removal by a base. The stability and isolation of these salts are advantageous for purification before proceeding to the next step. The combination of a methoxy-substituted quinoline with an alkylating agent under appropriate conditions, as described in section 2.1.1, leads directly to these crucial intermediates. researchgate.netrsc.org
Generation of Quinolinium-1-olates via Ylide Formation
The final step in the synthesis of the target molecule is the formation of the ylide, specifically a quinolinium-1-olate, which is a type of azomethine ylide. This involves the deprotonation of the corresponding quinolinium salt intermediate.
Deprotonation-Based Approaches for Azomethine Ylides
Azomethine ylides are 1,3-dipolar species with a general structure of R₂C=N⁺R-C⁻R₂. wikipedia.org They can be generated through several methods, with the deprotonation of an iminium salt being one of the most direct. wikipedia.org In the context of 5-Methoxyquinolin-1-ium-1-olate, the precursor is the N-substituted 5-methoxyquinolinium salt.
The formation of the ylide is achieved by treating the quinolinium salt with a strong base. libretexts.org The base abstracts a proton from the carbon atom alpha to the positively charged nitrogen, creating a carbanion adjacent to the cationic heteroatom. libretexts.orgwikipedia.org The choice of base is critical and must be strong enough to deprotonate the precursor; common choices include organolithium reagents like n-butyllithium or sodium hydride in DMSO (dimsyl sodium). libretexts.orglibretexts.org This process transforms the stable quinolinium salt into the reactive, mesoionic quinolinium-1-olate.
Alternative Synthetic Routes to Mesoionic Systems
While deprotonation is a primary route, other strategies exist for generating azomethine ylides and related mesoionic compounds. One notable alternative is the thermal or photochemical ring-opening of N-substituted aziridines. wikipedia.org This electrocyclic reaction, governed by Woodward-Hoffmann rules, can produce azomethine ylides that can then be trapped in cycloaddition reactions. wikipedia.org
Furthermore, the broader field of mesoionic compound synthesis offers other potential, albeit less direct, pathways. For example, the synthesis of urazoles, which are precursors to mesoionic triazolinediones, can be achieved through routes that avoid isocyanates by using diphenyl carbonate in condensation reactions with amines. researchgate.net While chemically distinct, these methods illustrate the principle of constructing mesoionic systems through cyclization and condensation reactions, suggesting that alternative pathways to quinolinium-1-olates could potentially be developed, moving beyond the classic salt-deprotonation sequence.
Table 3: Mentioned Chemical Compounds
| Compound Name | Synonym(s) | Role/Context |
|---|---|---|
| This compound | - | Target Compound |
| Quinolin-2(1H)-one | Carbostyril | Precursor for N-alkylation studies |
| 2-Bromoacetophenone | - | Alkylating Agent |
| Potassium Carbonate | K₂CO₃ | Base |
| Dimethylformamide | DMF | Solvent |
| 6-Methoxyquinoline (B18371) | p-Quinanisole | Methoxyquinoline example |
| 6-Methoxy-8-nitroquinoline | - | Synthesized quinoline derivative |
| m-Anisidine | 3-Methoxyaniline | Precursor in Skraup synthesis |
| p-Anisidine | 4-Methoxyaniline | Precursor in quinoline synthesis |
| 6-Methoxy-2-phenylquinoline-4-carboxylic acid | - | Synthesized quinoline derivative |
| 6-Methoxy-2-methylquinoline | - | Synthesized quinoline derivative |
| Tryptamine | - | Biosynthetic precursor |
| Triphenylphosphine | - | Reagent for Wittig reaction analogy |
| n-Butyllithium | n-BuLi | Strong Base |
| Dimethyl sulfoxide (B87167) | DMSO | Solvent for ylide generation |
| Aziridine | - | Precursor for alternative ylide synthesis |
| Urazole | - | Precursor to mesoionic compounds |
Modern Synthetic Techniques and Methodological Advancements
The quest for more efficient and sustainable chemical processes has driven the evolution of synthetic strategies for quinoline derivatives. Modern techniques have shown considerable advantages over classical methods, offering reduced reaction times, higher yields, and simplified purification procedures.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. lew.rosphinxsai.comresearchgate.netresearchgate.net
In the context of quinoline N-oxide synthesis, microwave heating has been shown to be highly effective. For instance, the oxidation of various quinoline derivatives to their corresponding N-oxides has been achieved with impressive efficiency. While specific data for the microwave-assisted synthesis of this compound is not extensively detailed in the available literature, comparative studies on analogous systems provide compelling evidence of its benefits. Research has demonstrated that the synthesis of N-oxide compounds under microwave irradiation (100 W) can be accomplished in 30 to 40 minutes with yields ranging from 57% to 84%, a significant improvement over conventional heating at 65°C which required 9 to 11 hours and yielded only 38% to 67%. lew.ro
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoline N-Oxide Analogs
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | 65 | 9-11 hours | 38-67 |
| Microwave Irradiation | - (100 W) | 30-40 minutes | 57-84 |
This data is based on analogous quinoline N-oxide syntheses and illustrates the general advantages of microwave irradiation. lew.ro
The advantages of microwave-assisted synthesis extend to subsequent functionalization reactions of the quinoline N-oxide core, highlighting its utility throughout the synthetic pathway.
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) represent a paradigm shift in synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and reduction of waste. nih.gov These strategies involve the sequential or simultaneous combination of three or more reactants in a single reaction vessel to form a complex product, thereby avoiding the need for isolation and purification of intermediates.
The Friedländer synthesis, a classic method for constructing the quinoline ring system, has been adapted into a highly effective one-pot procedure. This approach allows for the in situ reduction of an o-nitroarylcarbaldehyde to the corresponding o-aminoarylcarbaldehyde, which then condenses with a carbonyl compound to yield the quinoline derivative. organic-chemistry.org This methodology is compatible with a variety of functional groups, including methoxy substituents, making it a viable route for the synthesis of 5-methoxyquinoline, the precursor to this compound. organic-chemistry.org The subsequent N-oxidation can then be performed to obtain the target compound.
Furthermore, multicomponent reactions have been developed for the direct synthesis of highly functionalized quinoline derivatives. nih.gov For example, a one-pot, four-component method has been reported for the synthesis of complex pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one derivatives, demonstrating the power of MCRs in rapidly building molecular complexity. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs offer a promising avenue for future research in developing highly efficient and convergent synthetic routes.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize the environmental impact of chemical processes. This includes the use of environmentally benign solvents, catalysts, and energy sources.
In the synthesis of quinoline N-oxides, visible-light-mediated reactions have emerged as a particularly promising green approach. rsc.orgresearchgate.netchemrxiv.orgnih.gov These methods often utilize a photocatalyst that can be activated by visible light to promote the desired transformation, avoiding the need for harsh reagents or high temperatures. For instance, the conversion of quinoline N-oxides to quinolin-2(1H)-ones has been achieved using a reagent-free, highly atom-economical photocatalytic method with low catalyst loading and high yields. rsc.orgresearchgate.net This highlights the potential for developing visible-light-mediated N-oxidation of 5-methoxyquinoline.
The direct C-H functionalization of quinoline N-oxides, another key area of green chemistry, allows for the introduction of various functional groups without the need for pre-functionalized starting materials. nih.gov This strategy enhances atom economy and reduces the number of synthetic steps. While specific applications to this compound are still under exploration, the methodologies developed for other quinoline N-oxides provide a strong foundation for future work.
The use of green catalysts, such as metal-free heterogeneous catalysts, is also a significant advancement. nih.gov For example, Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been shown to be a highly effective and recyclable catalyst for the Friedländer synthesis of quinolines under mild conditions. nih.gov The application of such catalysts to the synthesis of 5-methoxyquinoline would represent a significant step towards a more sustainable production of its N-oxide derivative.
Chemical Reactivity and Mechanistic Investigations of Quinolinium 1 Olates
1,3-Dipolar Cycloaddition Reactions
Quinolinium-1-olates can act as 1,3-dipoles in cycloaddition reactions, providing a powerful tool for the synthesis of five-membered rings. These reactions are governed by the principles of pericyclic reactions and frontier molecular orbital (FMO) theory. wikipedia.org The presence of the methoxy (B1213986) group at the 5-position of the quinoline (B57606) ring can influence the electronic properties of the dipole and thus affect the reactivity and selectivity of the cycloaddition.
The 1,3-dipolar cycloaddition of quinolinium ylides, which are closely related to quinolinium-1-olates, with electron-poor alkenes has been shown to proceed with high selectivity, often yielding single regio- and stereoisomers. nih.govnih.govwhiterose.ac.ukdoaj.org The regioselectivity of these reactions can often be predicted by considering the FMO energies of the dipole and the dipolarophile. wikipedia.org In many cases, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. wikipedia.org
For instance, the reaction of quinolinium ylides with arylidenemalononitriles results in the formation of pyrrolo[1,2-a]quinolines as single regio- and stereoisomers. whiterose.ac.uk The stereochemistry of the major product is often the exo isomer, which can be confirmed by X-ray crystallography. whiterose.ac.uk The high degree of stereoselectivity is a key advantage of these reactions, allowing for the construction of complex, multi-stereocenter molecules in a controlled manner. nih.govnih.govwhiterose.ac.ukdoaj.org
Table 1: Regio- and Stereoselectivity in 1,3-Dipolar Cycloadditions of Quinolinium Ylides
| Dipole | Dipolarophile | Product | Selectivity | Reference |
|---|---|---|---|---|
| Quinolinium Ylide | Arylidenemalononitrile | Pyrrolo[1,2-a]quinoline | Single regio- and stereoisomer | whiterose.ac.uk |
| Quinolinium Ylide | N-Methylmaleimide | Pyrrolo[1,2-a]quinoline | High stereoselectivity | whiterose.ac.uk |
Quinolinium-1-olates and their corresponding ylides readily react with electron-deficient dipolarophiles such as acetylenes and alkenes. A common dipolarophile used in these reactions is dimethyl acetylenedicarboxylate (B1228247) (DMAD). clockss.orgrsc.org The reaction of quinoline N-oxides with DMAD can lead to a variety of products, including N-ylides and furo[3,2-c]quinolines, depending on the substituents on the quinoline ring and the reaction conditions. clockss.org For example, the reaction of 4-methoxyquinoline (B1582177) N-oxide with DMAD yields a mixture of products, including a demethylated 2,3-dihydroquinoline derivative. clockss.org
The reaction of quinolinium ylides with electron-poor alkenes, such as those derived from the Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds, provides a direct route to highly substituted pyrrolo[1,2-a]quinolines. nih.govnih.govwhiterose.ac.ukdoaj.org These reactions are typically carried out in the presence of a base, such as triethylamine, to generate the quinolinium ylide in situ from the corresponding quinolinium salt. nih.govnih.govwhiterose.ac.ukdoaj.org The resulting cycloadducts can be further functionalized, for example, through Suzuki-Miyaura coupling, reduction, or oxidation. nih.govnih.govwhiterose.ac.uk
When the quinolinium-1-olate moiety and a dipolarophile are present in the same molecule, intramolecular 1,3-dipolar cycloaddition can occur, leading to the formation of fused polycyclic systems. rsc.orgpsu.edu These intramolecular reactions are often highly stereoselective due to the conformational constraints of the tether connecting the dipole and the dipolarophile. psu.edu This strategy has been widely used in the synthesis of complex natural products containing a pyrrolidine (B122466) ring fused to another ring system. psu.edu While specific examples involving 5-methoxyquinolin-1-ium-1-olate are not prevalent in the literature, the general principles of intramolecular cycloadditions of azomethine ylides, which are structurally analogous to quinolinium-1-olates, are well-established. rsc.orgpsu.edu
Annulation and Heterocycle Synthesis via Quinolinium Intermediates
Quinolinium intermediates are versatile building blocks for the synthesis of a wide range of fused heterocyclic compounds. nih.govresearchgate.netnih.govwiley.comusc.edu Annulation reactions involving quinolinium salts and ylides provide efficient methods for constructing complex molecular architectures.
The reaction of quinolinium salts with alkenes and alkynes can proceed through various pathways, including formal [3+2] cycloadditions to yield pyrrolo[1,2-a]quinolines. nih.govnih.govwhiterose.ac.ukdoaj.orgacs.org Transition metal-catalyzed annulations of alkynes have also been developed for the synthesis of quinoline derivatives. du.edu For instance, a concise construction of polycyclic quinolines has been achieved through an intramolecular [2+2+2] annulation of ω-cyano-1-alkynes with diaryliodonium salts. nih.gov
Arynes are highly reactive intermediates that can participate in multicomponent reactions with quinolines. The reaction of an aryne, a quinoline, and an aldehyde can lead to the diastereoselective synthesis of benzoxazino quinoline derivatives via a 1,4-zwitterionic intermediate. nih.gov The use of terminal alkynes in the presence of a strong base can lead to the formation of acetylide anions, which are potent nucleophiles capable of forming new carbon-carbon bonds. youtube.comyoutube.com
Table 2: Annulation Reactions of Quinolinium Intermediates
| Quinolinium Intermediate | Reactant(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Quinolinium Salt | ω-Cyano-1-alkyne, Diaryliodonium Salt | Polycyclic Quinoline | [2+2+2] Annulation | nih.gov |
| Quinoline | Aryne, Aldehyde | Benzoxazino Quinoline | Multicomponent Reaction | nih.gov |
| Quinolinium 1,4-Zwitterion | Sulfur Ylide Salt | Cyclopropa[c] nih.govwhiterose.ac.ukthiazino[4,3-a]quinoline | (2+1)/(5+1) Cyclization | nih.gov |
β-Diketones are versatile building blocks in the synthesis of various heterocyclic compounds. ijpras.comnih.govmdpi.com While direct reactions of quinolinium-1-olates with diketones are not extensively documented, the general reactivity of diketones suggests potential synthetic routes. For example, the Claisen condensation of ketones and esters is a classic method for synthesizing 1,3-diketones. nih.gov These diketones can then be used as precursors for heterocycles like pyrazoles and isoxazoles. ijpras.com The enol form of β-diketones is stabilized by a strong intramolecular hydrogen bond, which influences their reactivity. mdpi.com The diverse reactivity of both quinolinium intermediates and diketones presents opportunities for the development of novel synthetic methodologies for complex heterocyclic systems.
Cascade and Multistep Cyclization Reactions
Quinolinium-1-olates and their related ylides are valuable precursors in cascade and multistep cyclization reactions, enabling the construction of complex polycyclic frameworks. These reactions often proceed through dipolar cycloaddition mechanisms where the N-olate or a derived ylide acts as a 1,3-dipole.
One prominent example involves the Huisgen [3+2] dipolar cycloaddition. While specific studies focusing solely on this compound are not prevalent, the general reactivity can be illustrated by the reactions of related quinolinium ylides. For instance, benzo[c]quinolinium ylides, generated in situ from the corresponding N-alkylated salts, readily undergo [3+2] cycloaddition with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD) or methyl propiolate. nih.gov This reaction sequence first involves the N-alkylation of the quinoline nitrogen, followed by deprotonation to form the ylide, which then engages in a cycloaddition to build a new five-membered ring fused to the quinoline scaffold. nih.gov Such cascade sequences are powerful tools for generating novel heterocyclic systems.
Another approach involves the synthesis of the N-oxide ring itself through cyclization. mdpi.com For example, fused ring N-oxides can be formed via intramolecular cyclization of a precursor molecule containing appropriately positioned nitro and amino or cyano groups. mdpi.com
Ring Expansion Reactions
Ring expansion reactions of quinolinium-1-olates provide a pathway to larger heterocyclic systems, such as benzoxazepines. Although detailed studies on the 5-methoxy derivative are limited, the general mechanism often involves the reaction of the N-oxide with an activated species, such as a cyclopropenone or an acyl halide, leading to a rearrangement and insertion of atoms into the quinoline core. For example, the reaction of quinoline N-oxide with diphenylcyclopropenone (B372975) can lead to the formation of a benzoxazepine derivative through a series of intermediates.
Other Key Chemical Transformations
Beyond cyclizations and rearrangements, this compound is susceptible to a range of other important chemical transformations, including oxidations, nucleophilic substitutions, and reductions.
Oxidation Reactions
The term "oxidation" in the context of a quinolinium-1-olate typically refers to reactions on the substituents of the ring system, as the nitrogen atom is already in a high oxidation state. The N-oxide itself is synthesized via the oxidation of the parent quinoline, for example, 8-hydroxyquinoline (B1678124) can be oxidized to 8-hydroxyquinoline N-oxide using peracetic acid generated from hydrogen peroxide and glacial acetic acid. ias.ac.in
Further oxidation can occur in related systems. For example, oxidative photocyclization of styryl-substituted quinolizinium (B1208727) salts, which share features with quinolinium compounds, can lead to the formation of new fused rings under aerobic conditions. researchgate.net
Nucleophilic Substitution Reactions
The N-oxide group in quinolinium-1-olates activates the C2 and C4 positions of the quinoline ring towards nucleophilic attack. iust.ac.ir This is a consequence of the resonance structures which place a partial positive charge on these carbons. This enhanced reactivity allows for substitutions that are challenging on the parent quinoline.
A significant transformation is the deoxygenative C2-heteroarylation, where the N-oxide reacts with a nucleophile, leading to substitution at the C2 position and concurrent removal of the N-oxide oxygen. A metal-free, step-economical protocol has been developed for the C2-heteroarylation of quinoline N-oxides using N-sulfonyl-1,2,3-triazoles. nih.govbeilstein-journals.org The reaction proceeds via a nucleophilic attack of the N-oxide onto the triazole, followed by rearrangement and elimination. nih.gov The presence of an electron-donating methoxy group on the quinoline ring is well-tolerated in these reactions. beilstein-journals.org
The table below summarizes the C2-heteroarylation of various substituted quinoline N-oxides, demonstrating the reaction's scope and efficiency.
| Quinoline N-oxide Substrate | Product | Yield (%) |
| Quinoline N-oxide | 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)quinoline | 92 |
| 6-Methoxyquinoline (B18371) N-oxide | 6-Methoxy-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 85 |
| 6-Chlorquinoline N-oxide | 6-Chloro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 81 |
| 3-Methylquinoline N-oxide | 3-Methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 70 |
| Data sourced from a study on deoxygenative C2-heteroarylation. beilstein-journals.org |
Similarly, the C4 position is activated. In the synthesis of 5-methoxyquinoline (B23529) derivatives, a key step is the nucleophilic substitution of a chlorine atom at the C4 position by various primary or secondary amines. mdpi.com This reaction is typically performed at high temperatures, often with microwave assistance, to afford the desired 4-amino-5-methoxyquinoline derivatives. mdpi.com
Functional Group Interconversions (e.g., Reduction)
A key functional group interconversion for quinolinium-1-olates is the reduction of the N-oxide itself. The N→O bond can be readily removed to regenerate the parent quinoline heterocycle. This transformation is synthetically useful, as the N-oxide can be used as a directing group to facilitate a substitution (e.g., nitration at C4), after which the oxygen is removed. iust.ac.ir Common reducing agents for this purpose include phosphorus trichloride (B1173362) (PCl₃) or catalytic hydrogenation (H₂/Pd). iust.ac.ir This two-step sequence allows for the synthesis of quinoline derivatives that are not directly accessible. iust.ac.ir
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Methoxyquinolin-1-ium-1-olate, both proton (¹H) and carbon-13 (¹³C) NMR spectra have been acquired, providing detailed information about the chemical environment of each nucleus.
The ¹H NMR spectrum of 5-Methoxyquinoline (B23529) N-oxide, the predominant tautomer of this compound, has been recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) and reveal the electronic environment of the protons in the molecule.
The spectrum shows distinct signals for the aromatic protons of the quinoline (B57606) ring system and the methoxy (B1213986) group protons. A singlet at 4.00 ppm is attributed to the three protons of the methoxy group. The aromatic region displays a series of multiplets corresponding to the protons on the quinoline core. Specifically, the proton at the 2-position (H-2) appears as a doublet at 8.58 ppm with a coupling constant (J) of 6.0 Hz. The protons at positions 4, 8, and 6 appear as doublets at 7.42 ppm, 8.01 ppm, and 7.19 ppm respectively, with their characteristic coupling patterns. The proton at the 7-position is observed as a triplet at 7.72 ppm, and the H-3 proton is part of a multiplet around 7.42 ppm.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.58 | d | 6.0 |
| H-8 | 8.07 | d | 8.8 |
| H-4 | 8.01 | d | 8.6 |
| H-6 | 7.72 | t | 8.3 |
| H-3 | 7.42 | dd | 8.6, 6.1 |
| H-7 | 7.19 | d | 7.8 |
| -OCH₃ | 4.00 | s | - |
The ¹³C NMR spectrum, also recorded in DMSO-d₆, provides information on the carbon skeleton of 5-Methoxyquinoline N-oxide. The chemical shifts indicate the presence of ten distinct carbon environments.
The carbon of the methoxy group (-OCH₃) resonates at 56.4 ppm. The aromatic carbons of the quinoline ring system appear in the downfield region, with chemical shifts ranging from 107.3 to 155.3 ppm. The carbon atom attached to the methoxy group (C-5) is found at 155.3 ppm. The other carbon signals have been assigned based on their electronic environment and coupling patterns in more advanced NMR experiments.
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-5 | 155.3 |
| C-2 | 141.8 |
| C-8a | 135.7 |
| C-4 | 130.6 |
| C-6 | 122.6 |
| C-3 | 120.9 |
| C-4a | 119.0 |
| C-8 | 110.6 |
| C-7 | 107.3 |
| -OCH₃ | 56.4 |
APT (Attached Proton Test) would be used to differentiate between carbon atoms with an odd or even number of attached protons. Methylene (B1212753) (CH₂) and quaternary carbons would show positive signals, while methyl (CH₃) and methine (CH) carbons would exhibit negative signals. This would aid in the definitive assignment of the ¹³C NMR signals.
2D NMR techniques would provide further confirmation of the structure.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the protons within the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.
While high-resolution mass spectrometry (HRMS) data using ESI has been reported for derivatives of 5-methoxyquinoline N-oxide, specific data for the parent compound is not detailed in the available literature. Generally, in ESI-MS, quinoline N-oxides are expected to show a prominent protonated molecule, [M+H]⁺. A characteristic fragmentation pathway for N-oxides involves the loss of an oxygen atom, resulting in an [M+H-O]⁺ fragment ion. Further fragmentation would involve the breakdown of the quinoline ring structure.
No specific MALDI-MS data for this compound was found in the reviewed scientific literature. MALDI-MS is a soft ionization technique often used for larger, non-volatile molecules. For a small molecule like this compound, obtaining a clean spectrum can be challenging due to potential interference from the matrix in the low mass region. However, if successful, it would be expected to show the molecular ion peak, similar to ESI-MS.
Infrared (IR) and Raman Spectroscopy
The vibrational spectrum of this compound would be characterized by several key stretching and bending modes. Density Functional Theory (DFT) calculations are often employed to predict and help assign these experimental vibrational bands. nih.govnih.gov
Key expected vibrational modes for this compound would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methoxy group, expected in the 2850-2960 cm⁻¹ region.
C=C and C=N stretching: Vibrations from the quinoline ring system, appearing in the 1400-1650 cm⁻¹ range.
N-O stretching: The N-oxide group vibration is a key feature and is expected to have a strong IR absorption band, typically between 1200 and 1350 cm⁻¹.
C-O-C stretching: Asymmetric and symmetric stretching of the methoxy ether linkage, usually found in the 1050-1250 cm⁻¹ region.
Ring bending modes: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic rings.
A study on the isomer 6-methoxyquinoline (B18371) N-oxide dihydrate provides a useful comparison for the types of bands that would be expected. researchgate.net
Table 2: Illustrative Vibrational Data for 6-methoxyquinoline N-oxide dihydrate (Note: This data is for a related isomer and serves as an example.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| O-H stretching (of water) | ~3400 | researchgate.net |
| Aromatic C-H stretching | 3000 - 3100 | researchgate.net |
| Ring C=C/C=N stretching | 1400 - 1600 | researchgate.net |
| N-O stretching | ~1265 | researchgate.net |
| C-O-C stretching | 1000 - 1250 | researchgate.net |
IR spectroscopy is particularly useful for in-situ reaction monitoring. For example, during the synthesis of this compound via the N-oxidation of 5-methoxyquinoline, one could monitor the disappearance of the reactant's characteristic bands and the appearance of the strong N-O stretching vibration of the product in real-time. This allows for the optimization of reaction conditions such as temperature, time, and reagent stoichiometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the conjugated π-system of the quinoline ring and the N-oxide group.
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be expected to show multiple absorption bands. These typically correspond to:
π → π* transitions: These are high-intensity absorptions arising from the promotion of electrons from π bonding to π antibonding orbitals within the aromatic system. For quinoline N-oxides, these often appear as multiple bands in the UV region (200-350 nm).
n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen of the N-oxide or methoxy group) to a π antibonding orbital. These transitions are often observed as a shoulder on the longer wavelength side of the π → π* bands.
The position and intensity of these bands are sensitive to the solvent polarity. For example, the UV-Vis spectrum of the isomer 6-methoxyquinoline N-oxide shows characteristic absorption maxima. researchgate.net
Table 3: Illustrative Electronic Transition Data for 6-methoxyquinoline N-oxide dihydrate (Note: This data is for a related isomer and serves as an example.)
| Transition Type | Absorption Maximum (λmax) | Reference |
|---|---|---|
| π → π* | ~250 nm, ~300 nm, ~350 nm | researchgate.net |
X-ray Diffraction Analysis
Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide definitive information on:
Bond lengths and angles: Precise measurements of all bond distances and angles within the molecule.
Crystal packing: How the molecules arrange themselves in the crystal lattice.
Intermolecular interactions: The presence of hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal structure.
Conformation: The planarity of the quinoline ring system and the orientation of the methoxy group relative to the ring.
For example, the crystal structure of the isomer 6-methoxyquinoline N-oxide was solved as a dihydrate, revealing extensive hydrogen bonding networks involving the water molecules and the N-oxide oxygen atom. researchgate.net A similar analysis for this compound would confirm its molecular geometry and provide insights into its solid-state properties.
Single Crystal X-ray Diffraction (SCXRD)
No crystallographic data from single crystal X-ray diffraction studies for this compound could be found in the searched resources.
Powder X-ray Diffraction (PXRD)
No powder X-ray diffraction data for this compound was available in the reviewed literature.
Elemental Analysis
No elemental analysis data for this compound has been reported in the searched scientific literature.
Theoretical and Computational Studies of Quinolinium 1 Olates
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the properties of quinolinium-1-olates at the atomic level. These methods allow for the prediction of molecular structures, energies, and various spectroscopic properties with a high degree of accuracy, complementing experimental findings.
Density Functional Theory (DFT) has become a principal tool for the computational study of quinoline (B57606) derivatives, including N-oxides which are precursors to quinolinium-1-olates. nih.govrsc.org DFT methods, such as B3LYP, are frequently employed with basis sets like 6-31G(d,p) to optimize molecular geometries and predict vibrational frequencies. nih.gov For instance, studies on 8-hydroxyquinoline (B1678124) N-oxide have demonstrated that DFT calculations can accurately reproduce bond lengths, bond angles, and vibrational spectra when compared with experimental X-ray data. nih.gov It is anticipated that similar DFT calculations for 5-Methoxyquinolin-1-ium-1-olate would reveal the influence of the electron-donating methoxy (B1213986) group at the C5 position on the geometry and electronic distribution of the quinoline ring system. The methoxy group would likely cause subtle changes in bond lengths and angles compared to the unsubstituted quinolinium-1-olate.
DFT calculations are also crucial in understanding the reactivity of these molecules. For example, in palladium-catalyzed C-H arylation of quinoline N-oxides, DFT studies have been instrumental in elucidating the reaction mechanism and the factors governing regioselectivity. acs.orgrsc.org These studies often calculate the energies of transition states and intermediates to determine the most favorable reaction pathway. rsc.org
| Computational Method | Basis Set | Application | Reference |
| DFT (B3LYP, BLYP) | 6-31G(d,p) | Geometry optimization, vibrational spectra | nih.gov |
| DFT | - | Mechanistic studies of catalysis | acs.orgrsc.orgacs.org |
| TD-DFT | B3LYP/6-31G'(d,p) | Prediction of absorption spectra | rsc.org |
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, also play a role in the study of complex organic molecules. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, although computationally more demanding, can provide even higher accuracy for electronic structure calculations. In the context of quinolinium-1-olates, ab initio calculations could be used to benchmark the results obtained from DFT methods and to investigate excited states and non-covalent interactions with greater precision. While specific ab initio studies on this compound are not documented, their application to similar heterocyclic systems is a standard practice for obtaining highly reliable energetic and structural data. aimspress.com
Electronic Structure and Molecular Orbital Analysis
The electronic properties of this compound are central to its reactivity. Molecular orbital analysis provides a detailed picture of the electron distribution and the sites most susceptible to electrophilic or nucleophilic attack.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For quinoline derivatives, the HOMO-LUMO gap can be calculated using DFT and TD-DFT methods. rsc.orgaimspress.com The introduction of a methoxy group at the C5 position of the quinolinium-1-olate is expected to raise the energy of the HOMO due to its electron-donating nature, thereby reducing the HOMO-LUMO gap and potentially increasing the reactivity of the molecule compared to its unsubstituted counterpart.
| Compound Type | Calculated Property | Significance | Reference |
| Quinoline Derivatives | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability | aimspress.comresearchgate.net |
| Temozolomide | HOMO-LUMO Energies | Determine sites of electrophilic/nucleophilic reactivity | aimspress.com |
The charge distribution within the this compound molecule dictates its electrostatic potential and, consequently, its interaction with other reagents. The N-olate group introduces a significant dipole moment, with the oxygen atom being a center of negative charge and the quinolinium ring carrying a positive charge. The methoxy group at C5 further modulates this charge distribution. Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight the regions prone to electrophilic and nucleophilic attack. aimspress.com For this compound, the oxygen atom of the olate group would be a primary site for electrophilic attack, while the electron-deficient positions on the quinolinium ring would be susceptible to nucleophilic attack.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for tracing the intricate steps of chemical reactions involving quinolinium-1-olates and related compounds. rsc.orgresearchgate.netrsc.org By calculating the potential energy surface of a reaction, chemists can identify the transition states and intermediates, thereby gaining a detailed understanding of the reaction mechanism. mdpi.comresearchgate.net
For instance, computational studies on the reactions of quinoline N-oxides have provided deep insights into their behavior in various transformations, such as cycloaddition reactions and transition metal-catalyzed functionalizations. rsc.orgacs.orgthieme-connect.com These studies often reveal the subtle electronic and steric effects that govern the outcome of a reaction. In the case of this compound, computational modeling could be employed to predict its reactivity in 1,3-dipolar cycloaddition reactions, a characteristic reaction of N-ylides. The presence of the methoxy group would likely influence the regioselectivity and stereoselectivity of such reactions. The computational elucidation of reaction mechanisms provides a theoretical framework that can guide the design of new synthetic methodologies and the prediction of new chemical transformations. researchgate.net
Supramolecular Interactions and Ion-Pair Complex Studies
The zwitterionic nature of quinolinium-1-olates, possessing both a positive and a negative charge within the same molecule, makes them interesting candidates for studies on supramolecular interactions and ion-pair formation. These interactions are fundamental to their physical properties and behavior in solution.
The study of substituted quinolinium isomers using techniques like Differential Mobility Spectrometry (DMS) coupled with mass spectrometry provides insights into their interactions with solvent molecules. For instance, investigations into the clustering behavior of protonated quinoline derivatives with water vapor can reveal correlations between their structure and their water binding energies. researchgate.net While not a direct study of ion-pair complexes, this research highlights the importance of non-covalent interactions, such as hydrogen bonding, in the solvation of quinolinium species. researchgate.net
Betaines, a class of zwitterionic compounds to which quinolinium-1-olates belong, are known for their ability to self-assemble into various micellar structures in solution, a property driven by supramolecular interactions. This self-assembly is crucial for their function in various applications. The molecular architecture of betaines directly influences their properties and functions.
Applications in Chemical Sciences
Role as Versatile Synthetic Intermediates
Quinoline (B57606) N-oxides, including the 5-methoxy derivative, are recognized as highly valuable starting materials for a multitude of chemical transformations. rsc.org Their utility stems from the N-oxide group, which activates the quinoline ring for various reactions such as oxidations, deoxygenations, nucleophilic additions, and cycloadditions, facilitating the synthesis of complex functionalized quinolines. rsc.org
The N-oxide functionality in 5-Methoxyquinolin-1-ium-1-olate makes it an excellent 1,3-dipole for cycloaddition reactions, a powerful strategy for constructing complex heterocyclic systems. clockss.org Quinoline N-oxides can react with various dipolarophiles, such as alkynes and alkenes, to yield intricate fused heterocyclic structures. clockss.orgnih.gov
A prime example of their utility is in the metal-free, deoxygenative C2-heteroarylation to form α-triazolylquinolines. beilstein-journals.orgnih.gov This process involves the reaction of a quinoline N-oxide with an N-sulfonyl-1,2,3-triazole. The reaction proceeds through the nucleophilic attack of the N-oxide onto the triazole, leading to an intermediate that facilitates the transfer of the triazolyl group to the C2 position of the quinoline ring. beilstein-journals.org This methodology provides a highly efficient and regioselective route to C2-functionalized quinolines, which are significant motifs in medicinal chemistry. beilstein-journals.orgnih.gov
Table 1: Representative Reactions of Quinoline N-Oxides for Heterocycle Synthesis
| Reaction Type | Reactants | Product Type | Significance |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Quinoline N-oxide, Active Acetylenes | Furo[3,2-b]quinolines, Primary Cycloadducts | Construction of fused heterocyclic systems. clockss.org |
| Deoxygenative C2-Heteroarylation | Quinoline N-oxide, N-Sulfonyl-1,2,3-triazole | α-Triazolylquinolines | Metal-free, regioselective synthesis of C2-aminated quinolines. beilstein-journals.orgnih.gov |
The reactivity of the quinoline N-oxide is influenced by substituents on the ring. clockss.org While specific studies focusing solely on the 5-methoxy derivative are detailed, the general reactivity patterns established for substituted quinoline N-oxides are applicable. For instance, the presence of substituents can enhance the reactivity of the N-oxide group and direct the outcome of the transformation. clockss.org
This compound can serve as a precursor for the synthesis of annulated systems, where new rings are fused onto the quinoline core. A notable transformation is the skeletal editing of quinoline N-oxides to form naphthalenes. In a specific example, 5-methoxy-substituted quinoline N-oxide was shown to react to afford the corresponding naphthalene (B1677914) derivative in moderate yield. chinesechemsoc.org This reaction represents a unique single-atom swap, converting the N-O motif into a C-H motif, thereby transforming the heterocyclic quinoline skeleton into a purely carbocyclic annulated system. chinesechemsoc.org
Such transformations highlight the potential of using specifically substituted quinoline N-oxides to access diverse carbocyclic and heterocyclic frameworks, expanding the synthetic chemist's toolkit for creating complex molecular architectures.
Advanced Materials Science Considerations
The quinoline nucleus is a privileged scaffold not only in medicinal chemistry but also in materials science. nih.gov Its planar, aromatic structure provides a robust platform for developing materials with interesting electronic and photophysical properties. numberanalytics.com
Quinoline derivatives have garnered significant interest for their potential in optoelectronic applications, including photovoltaics and organic light-emitting diodes (OLEDs). numberanalytics.comnih.gov The ability to tune their optoelectronic properties through synthetic modification makes them highly attractive. nih.gov
The core structure, a heterocyclic aromatic compound with delocalized π-electrons, is inherently photoactive. nih.gov By introducing various functional groups, chemists can precisely control the absorption spectra and energy levels of these compounds. nih.gov For instance, quinoline derivatives have been successfully employed as components in third-generation photovoltaic cells, such as dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.gov Their good solubility, chemical stability, and miscibility in organic solvents are advantageous for device fabrication. nih.gov Furthermore, quinoline-containing conjugated polymers have been explored for their fluorescent properties, with applications in OLEDs. acs.org
Table 2: Applications of Quinoline Derivatives in Optoelectronics
| Application Area | Type of Material | Key Properties |
|---|---|---|
| Photovoltaics | Metal complexes, Polymer cells, Dye-sensitized solar cells (DSSCs) | Tunable absorption spectra, Good solubility, Chemical stability. nih.gov |
| Organic Light-Emitting Diodes (OLEDs) | Conjugated polymers, D-π-A molecules | Strong fluorescence, Charge transport. acs.orgrsc.org |
Conceptually, the this compound structure can serve as a foundational framework for developing advanced functional materials. The quinoline core acts as a rigid, electron-accepting unit, while the methoxy (B1213986) group at the 5-position serves as an electron-donating group. This intrinsic donor-acceptor character can be further enhanced by strategic functionalization.
The design of Donor-π-Acceptor (D-π-A) molecules based on the quinoline scaffold has been shown to yield materials with significant solvatochromic effects and potential for use as fluorescent sensors. rsc.org The N-oxide functionality in this compound provides a reactive handle for introducing a wide array of other functional groups, allowing for the systematic tuning of the material's properties. This could lead to the development of new materials for applications in:
Non-linear optics: The charge-transfer characteristics inherent in a D-π-A structure are often associated with large second-order non-linear optical responses.
Smart materials: The reactivity of the N-oxide could be exploited to create materials that respond to external stimuli, such as changes in pH or the presence of specific analytes. rsc.org
Catalysis: Quinoline derivatives can form complexes with metals, creating catalysts for various chemical reactions, including oxidation processes. mdpi.com
The development of multicomponent reactions (MCRs) for quinoline synthesis further expands the possibilities for creating diverse and complex functional materials in an efficient, single-step process. nih.gov
Analytical Chemistry Methodologies
While specific analytical methods for the direct quantification or characterization of this compound are not extensively detailed in the literature, general analytical techniques applicable to quinoline derivatives can be employed. The development of functional quinoline derivatives has led to their use in analytical applications, such as fluorescent probes for the detection of specific analytes. rsc.org
For instance, rationally designed D-π-A quinoline derivatives have been synthesized and effectively used for the detection of picric acid (PA) through fluorescence quenching. rsc.org The mechanism relies on the interaction between the analyte and the quinoline-based sensor molecule, which perturbs the intramolecular charge transfer (ICT) process, leading to a measurable change in the fluorescence signal. rsc.org
The analytical characterization of this compound and its reaction products would typically involve a suite of standard spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm functionalization.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and study the electronic transitions.
High-Performance Liquid Chromatography (HPLC): For purification and quantification.
These methodologies are fundamental in studying the synthesis and reactivity of quinoline N-oxides and in developing their applications in various fields of chemical science.
Derivatization Reagents in Chromatography
UV-Tagging in Chemical Analysis
Specific examples or detailed research findings on the use of this compound for UV-tagging in chemical analysis could not be located in publicly accessible scientific databases.
Future Research Directions and Emerging Avenues
Development of Novel Synthetic Pathways
The synthesis of substituted quinoline (B57606) N-oxides continues to be an active area of research. One established method involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. combichemistry.com However, the quest for more efficient and diverse synthetic routes is paramount. Future research will likely focus on the development of novel cyclization strategies and the exploration of new starting materials to access a broader range of quinoline N-oxide scaffolds. The functionalization of the quinoline core, rather than its initial construction, has also gained significant traction. rsc.org This includes late-stage modification of complex molecules, a feature of high value in medicinal chemistry. nih.govbeilstein-journals.org
Modern synthetic methodologies are increasingly targeting the direct functionalization of the quinoline ring via C-H activation, where the N-oxide group acts as an effective directing group. researchgate.net This approach allows for the introduction of various substituents at specific positions under mild conditions. researchgate.net Future efforts will likely aim to expand the repertoire of C-H functionalization reactions, including the development of new catalytic systems and the exploration of previously inaccessible reaction pathways.
Exploration of New Reactivity Modes and Selectivity
Quinoline N-oxides are versatile precursors for a multitude of organic transformations, including alkenylations, alkylations, arylations, aminations, and amidations, which can be performed under either metal-catalyzed or metal-free conditions. researchgate.net A key challenge and area for future exploration is controlling the regioselectivity of these reactions, directing functionalization to the C-2, C-3, or C-8 positions. researchgate.net
For instance, while palladium-catalyzed C-H functionalization of quinoline N-oxides typically favors the C-2 position, recent studies have demonstrated that high selectivity for the C-8 position can be achieved. acs.org This highlights the potential for discovering new reactivity modes by tuning catalyst and reaction conditions. Future research will undoubtedly focus on elucidating the factors that govern this selectivity and applying this knowledge to develop highly specific transformations. acs.orgnih.gov
The deoxygenative functionalization of quinoline N-oxides is another promising area. A metal- and additive-free method for the deoxygenative C2-heteroarylation has been developed, providing efficient access to α-triazolylquinolines. nih.govbeilstein-journals.org This reaction proceeds with high regioselectivity and tolerates a wide range of functional groups. nih.govbeilstein-journals.org The exploration of other nucleophiles and electrophiles in similar deoxygenative pathways will be a key direction for future studies. This includes expanding the scope to different heterocyclic precursors and further investigating the late-stage modification of complex natural products. nih.govbeilstein-journals.org
Computational Design and Prediction of Functionalized Analogues
Computational chemistry, particularly Density Functional Theory (DFT) studies, is becoming an indispensable tool for understanding and predicting the reactivity and selectivity of chemical reactions. acs.orgnih.gov In the context of quinoline N-oxides, computational studies have provided valuable insights into the mechanisms of palladium-catalyzed C-H functionalization, explaining the observed regioselectivity. acs.orgnih.gov
Future research will increasingly rely on computational modeling to:
Predict the regioselectivity of new reactions involving quinoline N-oxides.
Design novel catalysts with enhanced activity and selectivity.
Screen virtual libraries of functionalized quinoline N-oxide analogues for desired electronic and steric properties.
Elucidate complex reaction mechanisms , including the role of solvents and additives. acs.org
By integrating computational design with experimental work, researchers can accelerate the discovery and optimization of new synthetic methodologies for preparing functionalized quinoline derivatives.
Integration with Sustainable Chemistry Principles (e.g., Catalyst-Free Approaches)
The principles of green chemistry are increasingly guiding the development of new synthetic methods. This includes the use of catalyst-free systems, which offer advantages in terms of cost, toxicity, and ease of purification. rawdatalibrary.netrsc.orgrsc.org
Recent advancements have demonstrated the feasibility of catalyst-free reactions involving quinoline N-oxides. For example, a visible-light-induced, catalyst-free deaminative C-2 alkylation of quinoline-N-oxides using Katritzky salts has been developed. chemrxiv.org This method relies on the formation of an electron-donor-acceptor (EDA) complex, showcasing an innovative approach to radical generation. chemrxiv.org Another notable example is the catalyst- and solvent-free synthesis of quinoline-enols through the coupling of heterocyclic N-oxides with CF3-ynones. rawdatalibrary.netrsc.org
Interdisciplinary Research in Advanced Chemical Methodologies
The versatile nature of the quinoline scaffold, found in numerous natural products, pharmaceuticals, and materials, necessitates an interdisciplinary approach to research. nih.govnih.gov The development of advanced chemical methodologies for the synthesis and functionalization of compounds like 5-Methoxyquinolin-1-ium-1-olate will benefit from collaborations between organic chemists, computational chemists, materials scientists, and medicinal chemists.
Future interdisciplinary research could explore:
The synthesis of novel quinoline-based materials with unique photophysical or electronic properties.
The development of quinoline-based probes for biological imaging and sensing.
The design and synthesis of new quinoline derivatives with enhanced biological activity, drawing inspiration from the structures of known bioactive molecules. nih.gov
The application of machine learning and artificial intelligence to predict reaction outcomes and design novel synthetic routes.
By fostering collaboration across different scientific disciplines, the full potential of quinoline N-oxides as versatile building blocks in chemistry and beyond can be realized.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Methoxyquinolin-1-ium-1-olate in laboratory settings?
- Methodological Answer : Synthesis typically involves methoxylation of a quinoline precursor followed by oxidation to form the 1-olate moiety. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be optimized to avoid side reactions. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming intermediate formation .
Q. How is this compound characterized structurally?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm proton and carbon environments.
- Infrared (IR) spectroscopy to identify functional groups (e.g., C=O stretching in the olate group).
- X-ray crystallography (via SHELX programs) for definitive 3D structural elucidation .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use personal protective equipment (PPE) and ensure adequate ventilation.
- Avoid contact with oxidizers due to potential hazardous reactions.
- Follow guidelines for spill containment and waste disposal as outlined in safety data sheets (SDS) for structurally similar quinoline derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Methodological Answer :
- Conduct design of experiments (DOE) to test variables (e.g., reaction time, temperature, catalyst loading).
- Use statistical tools (e.g., ANOVA) to identify significant factors.
- Validate purity at each stage via high-performance liquid chromatography (HPLC) or mass spectrometry (MS) .
Q. How should researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Cross-validate data using SHELXL refinement to check for overfitting or missing symmetry elements.
- Compare experimental results with computational models (e.g., density functional theory, DFT).
- Address outliers by re-examining data collection parameters (e.g., crystal quality, radiation source) .
Q. What methods are recommended for analyzing intermolecular interactions in this compound crystals?
- Methodological Answer :
- Use ORTEP-3 to visualize hydrogen bonding and π-π stacking interactions.
- Quantify interaction energies using Hirshfeld surface analysis (via CrystalExplorer).
- Validate packing motifs against SHELX-refined structural data .
Q. How can researchers assess the biological activity of this compound?
- Methodological Answer :
- Screen for activity using enzyme inhibition assays or cell-based models (e.g., cytotoxicity studies).
- Compare results with structurally analogous compounds (e.g., 5-(Trifluoromethyl)isoquinolin-1-ol) to infer structure-activity relationships (SAR) .
Q. What are the challenges in determining the purity of this compound?
- Methodological Answer :
- Use differential scanning calorimetry (DSC) to detect polymorphic impurities.
- Combine HPLC-MS for trace-level quantification of degradation products.
- Consider photodegradation studies under UV light to assess stability .
Q. How can researchers validate analytical methods for this compound?
- Methodological Answer :
- Follow ICH Q2(R1) guidelines for validation parameters (e.g., specificity, linearity, precision).
- Cross-validate results between independent laboratories to ensure reproducibility.
- Document method robustness using controlled variations (e.g., column temperature, mobile phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
